molecular formula C15H12ClI4NO4 B12418036 Thyroxine hydrochloride-13C6

Thyroxine hydrochloride-13C6

Cat. No.: B12418036
M. Wt: 819.29 g/mol
InChI Key: ZQKNYJRYGNGYOT-QTCHCIHISA-N
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Description

Thyroxine hydrochloride-13C6 is a synthetic, isotopically labeled form of the thyroid hormone thyroxine This compound is specifically labeled with carbon-13 isotopes, making it useful for various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thyroxine hydrochloride-13C6 involves the incorporation of carbon-13 isotopes into the thyroxine molecule. The process typically starts with the synthesis of isotopically labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the successful incorporation of the isotopes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials, advanced reaction vessels, and stringent quality control measures to ensure the consistency and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Thyroxine hydrochloride-13C6 undergoes various chemical reactions, including:

    Oxidation: Conversion of thyroxine to its active form, triiodothyronine.

    Reduction: Reduction of the iodine atoms in the molecule.

    Substitution: Replacement of iodine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride or other reducing agents under mild conditions.

    Substitution: Halogenating agents or nucleophiles under specific temperature and solvent conditions.

Major Products Formed

    Triiodothyronine: The active form of thyroxine.

    Deiodinated derivatives: Compounds with fewer iodine atoms.

Scientific Research Applications

Thyroxine hydrochloride-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of thyroxine metabolism.

    Biology: Employed in studies of thyroid hormone function and regulation in various biological systems.

    Medicine: Used in clinical research to investigate thyroid disorders and the effects of thyroxine replacement therapy.

    Industry: Applied in the development of diagnostic assays and therapeutic formulations for thyroid-related conditions.

Mechanism of Action

Thyroxine hydrochloride-13C6 exerts its effects by mimicking the action of natural thyroxine. It binds to thyroid hormone receptors in target cells, initiating a cascade of molecular events that regulate gene expression and protein synthesis. The primary molecular targets include enzymes involved in metabolism, growth factors, and other regulatory proteins. The pathways involved are crucial for maintaining metabolic homeostasis and normal physiological functions.

Comparison with Similar Compounds

Similar Compounds

    Triiodothyronine (T3): The active form of thyroxine with three iodine atoms.

    Reverse triiodothyronine (rT3): An inactive form of triiodothyronine.

    Diiodothyronine (T2): A derivative with two iodine atoms.

Uniqueness

Thyroxine hydrochloride-13C6 is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and quantification in metabolic studies. This feature distinguishes it from other thyroid hormones and makes it an invaluable tool in research applications.

Properties

Molecular Formula

C15H12ClI4NO4

Molecular Weight

819.29 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C15H11I4NO4.ClH/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1H/t12-;/m0./s1/i1+1,2+1,6+1,10+1,11+1,14+1;

InChI Key

ZQKNYJRYGNGYOT-QTCHCIHISA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I.Cl

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.Cl

Origin of Product

United States

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